molecular formula C12H8N6 B2737305 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine CAS No. 107599-30-4

3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine

Cat. No.: B2737305
CAS No.: 107599-30-4
M. Wt: 236.238
InChI Key: OLXAHCQKLVGQOG-UHFFFAOYSA-N
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Description

3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two pyridine rings attached to a tetrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine typically involves the reaction of pyridine derivatives with hydrazine and nitriles under controlled conditions. One common method includes the cyclization of pyridine-3-carbonitrile with hydrazine hydrate in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-speed vibration milling and solvothermal reactions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine exerts its effects involves its electron-deficient nature, which makes it a good candidate for inverse electron demand Diels-Alder reactions. This property allows it to interact with electron-rich dienophiles, facilitating the formation of new chemical bonds . Additionally, its ability to accept electrons makes it effective in oxidation reactions, where it can oxidize thiols to disulfides by accepting electrons and forming organosulfur radicals .

Comparison with Similar Compounds

  • 3,6-Dipyridin-4-yl-1,2,4,5-tetrazine
  • 3,6-Dipyrazin-2-yl-1,2,4,5-tetrazine

Comparison: 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct electronic properties that make it particularly suitable for certain applications, such as in the formation of coordination polymers and MOFs .

Properties

IUPAC Name

3,6-dipyridin-3-yl-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c1-3-9(7-13-5-1)11-15-17-12(18-16-11)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXAHCQKLVGQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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